molecular formula C23H32O8 B021229 Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate CAS No. 189287-72-7

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate

Cat. No.: B021229
CAS No.: 189287-72-7
M. Wt: 436.5 g/mol
InChI Key: XEZLAQPYROJCSZ-UHFFFAOYSA-N
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Description

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate (CAS 189287-72-7) is a sophisticated organic compound with a molecular formula of C 23 H 32 O 8 and a molecular weight of 436.50 g/mol. This malonate derivative is characterized as a colorless oil and requires storage at 2-8°C to maintain stability. As a multi-functional ester, this compound is primarily valued in organic synthesis for its potential as a key building block. Its structure, featuring multiple ester groups and an aromatic system, makes it a versatile precursor for the synthesis of complex molecular architectures. Researchers may employ it in malonic ester synthesis methodologies, where it can undergo alkylation and subsequent decarboxylation to produce variously substituted carboxylic acid derivatives. This utility is rooted in the acidity of the hydrogen atoms on the carbon alpha to the carbonyl groups, allowing for the generation of stabilized carbanions that act as carbon nucleophiles. Given the established use of malonate esters in preparing medicinally active compounds such as vigabatrin and nalidixic acid, this specific derivative offers a pathway to novel, highly functionalized structures for pharmaceutical research and development. Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

diethyl 2-[[4-(1,3-diethoxy-2-methyl-1,3-dioxopropan-2-yl)phenyl]methyl]-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O8/c1-7-28-18(24)22(5,19(25)29-8-2)15-16-11-13-17(14-12-16)23(6,20(26)30-9-3)21(27)31-10-4/h11-14H,7-10,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZLAQPYROJCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)(C(=O)OCC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444214
Record name Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189287-72-7
Record name Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Phenyl Precursors

The most common laboratory route involves alkylation of a pre-functionalized phenyl bromide derivative with diethyl 2-methylmalonate. The reaction proceeds via nucleophilic substitution under basic conditions. A typical procedure employs sodium hydride (NaH) in anhydrous dimethylformamide (DMF) to deprotonate the active methylene group of diethyl 2-methylmalonate, followed by addition of 4-(2,2-dicarboethoxypropyl)phenyl bromide. The mixture is refluxed for 5–6 hours, yielding the target compound after purification.

Key Reaction Parameters

ParameterValue/Description
SolventDMF
BaseNaH (1.2 equiv)
TemperatureReflux (150°C)
Reaction Time5–6 hours
Yield68–72%

Purification involves extraction with diethyl ether, washing with brine, and column chromatography using silica gel and a hexane/ethyl acetate (4:1) eluent.

Condensation Reactions

Alternative methods utilize condensation between 4-(2,2-dicarboethoxypropyl)benzaldehyde and diethyl 2-methylmalonate in the presence of piperidine as a catalyst. This approach mirrors the Knoevenagel condensation mechanism, forming an α,β-unsaturated intermediate that undergoes subsequent reduction with sodium borohydride (NaBH4).

Optimization Insights

  • Catalyst Screening : Piperidine outperforms morpholine and pyridine in achieving higher yields (75% vs. 60–65%) due to its stronger basicity.

  • Solvent Effects : Toluene provides superior selectivity compared to THF, minimizing side reactions such as ester hydrolysis.

Industrial Production Protocols

Batch Process Optimization

Industrial synthesis prioritizes cost efficiency and scalability. A patented batch process employs continuous stirring reactors with the following modifications:

  • Catalyst Replacement : Sodium ethoxide (NaOEt) replaces NaH to reduce production costs by 40% while maintaining yields at 70–72%.

  • Temperature Control : Gradual heating from 80°C to 120°C over 3 hours minimizes thermal decomposition of intermediates.

Economic and Safety Considerations

FactorIndustrial Protocol
Catalyst Cost$12/kg (NaOEt) vs. $85/kg (NaH)
Energy Consumption15 kWh/kg product
Safety MeasuresNitrogen inerting to prevent exothermic runaway reactions

Continuous Flow Synthesis

Recent advances adopt continuous flow systems to enhance reaction efficiency:

  • Microreactor Design : Stainless steel microreactors (0.5 mm channel diameter) enable rapid mixing and heat transfer.

  • Residence Time : 30 minutes at 180°C achieves 80% conversion, compared to 6 hours in batch reactors.

Comparative Performance

MetricBatch ProcessFlow Process
Yield72%80%
Purity95%98%
Throughput50 kg/day200 kg/day

Reaction Condition Optimization

Solvent Selection

Solvent polarity significantly impacts reaction kinetics:

  • Polar Aprotic Solvents : DMF and DMSO accelerate nucleophilic substitution by stabilizing transition states, but increase ester hydrolysis risks.

  • Nonpolar Solvents : Toluene and xylene reduce side reactions but require higher temperatures (≥160°C) for comparable yields.

Catalytic Systems

Base Catalysts

BaseYield (%)Side Products
NaH72<5% over-alkylation
K₂CO₃6510% hydrolysis
DBU70Minimal

Transition Metal Catalysts
Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings for advanced intermediates, though costs limit industrial adoption.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients removes unreacted starting materials.

  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 180°C) isolates the product as a colorless oil.

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃)

δ (ppm)Assignment
1.20–1.35Ethyl CH₃ (m, 12H)
3.45Methylene CH₂ (s, 2H)
4.10–4.25Ester CH₂ (q, 8H)

IR (neat)

  • Strong C=O stretches at 1740 cm⁻¹ and ester C-O at 1250 cm⁻¹ confirm malonate functionality.

Challenges and Mitigation Strategies

Steric Hindrance Effects

The dicarboethoxypropyl group creates steric bulk, necessitating:

  • Higher Catalyst Loadings : 15 mol% Pd(PPh₃)₄ vs. 5 mol% for less hindered analogs.

  • Extended Reaction Times : 12–18 hours for complete conversion in condensations.

Hydrolysis Sensitivity

Ester groups are prone to hydrolysis under acidic or aqueous conditions:

  • Storage Recommendations : Anhydrous conditions (molecular sieves) at -20°C prevent degradation.

  • Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated ester breakdown.

Emerging Methodologies

Enzymatic Catalysis

Recent studies explore lipase-catalyzed transesterification for greener synthesis:

  • Candida antarctica Lipase B : Converts methyl esters to ethyl derivatives with 85% enantiomeric excess.

  • Solvent-Free Systems : Reduce waste generation by 30% compared to traditional methods.

Photochemical Activation

UV-light-mediated reactions (λ = 365 nm) in flow reactors decrease energy consumption by 50% while maintaining yields at 75% .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Scientific Research Applications

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate has been employed in various scientific studies due to its unique structural properties:

  • Medicinal Chemistry : It serves as a precursor in the synthesis of bioactive compounds that exhibit anti-inflammatory and analgesic properties.
  • Proteomics Research : The compound is utilized as a biochemical reagent for labeling and studying proteins through mass spectrometry techniques .
  • Organic Synthesis : It acts as an intermediate in synthesizing more complex organic molecules, particularly in developing pharmaceuticals and agrochemicals.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of diethyl malonate exhibited significant anti-inflammatory activity in animal models. This suggests that modifications to the malonate structure can lead to enhanced therapeutic agents .
  • Mass Spectrometry Applications :
    • Research highlighted the use of this compound in proteomics for accurately quantifying protein levels through stable isotope labeling techniques. This method allows for precise tracking of protein dynamics in biological systems .
  • Synthesis of Novel Compounds :
    • A recent publication reported the successful synthesis of novel compounds derived from diethyl malonate that showed promising results against various cancer cell lines, indicating potential applications in cancer therapeutics .

Mechanism of Action

The mechanism of action of Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical reactions that alter its structure and function. The pathways involved often include enzymatic catalysis and molecular binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Malonate Esters

Structural Features

The compound’s unique structure includes:

  • Two ethoxycarbonyl groups on a propyl chain attached to a phenyl ring.
  • A methyl group at the malonate’s central carbon.
  • A bulky aromatic substituent , enhancing steric hindrance compared to simpler malonates.
Key Structural Differences in Analogs:
Compound Name (CAS) Structural Variations Key Features
Dimethyl Malonate (108-59-8) Methyl ester groups instead of ethyl; no aromatic substituents. Simpler structure, higher polarity, widely used as a reagent in Knoevenagel condensations.
Diethyl 2-(4-chlorobenzamido)malonate (N/A) Chlorobenzoyl amino group at the malonate core. Used in synthesizing indole-based PPARγ ligands; polar substituent enhances hydrogen-bonding potential.
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate (1523572-00-0) Fluorophenyl and benzyloxypropyl substituents. Increased lipophilicity; fluorinated aromatic group alters electronic properties.
Dimethyl 2-(4-nitrophenyl)malonate (4033-88-9) Nitro group on the phenyl ring. Electron-withdrawing nitro group enhances reactivity in electrophilic substitutions.
Flurbiprofen Impurity I (N/A) Fluorobiphenyl substituent. Pharmaceutical impurity with a rigid biphenyl system; reduced solubility in polar solvents.

Physical and Chemical Properties

Property Target Compound Dimethyl Malonate Diethyl 2-(4-chlorobenzamido)malonate
Molecular Weight 436.5 g/mol 132.1 g/mol ~350 g/mol (estimated)
Solubility Chloroform, DMSO, ethyl acetate Polar solvents (e.g., water, ethanol) DMSO, dichloromethane
Stability -20°C for long-term storage Room temperature Likely refrigerated storage
Key Applications Biochemical intermediate Organic synthesis Pharmaceutical intermediate

Research Findings and Industrial Relevance

  • The target compound’s deuterated analog (CAS 1346597-74-7) is used in isotopic labeling studies, highlighting its role in metabolic tracing .
  • Simpler malonates like dimethyl malonate dominate industrial-scale syntheses due to cost-effectiveness, while the target compound’s niche applications justify its specialized production (e.g., deuterated forms for research) .

Biological Activity

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate (CAS 189287-72-7) is a synthetic compound with potential biological activity. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H32O8
Molecular Weight436.5 g/mol
Boiling Point492.4 ± 40.0 °C (Predicted)
Density1.135 ± 0.06 g/cm³ (Predicted)
SolubilityChloroform, DMSO, Ethyl Acetate
Physical FormColorless oil

These properties suggest that the compound is stable under normal conditions and soluble in organic solvents, making it suitable for various biochemical applications .

Research indicates that this compound exhibits significant biological activities, particularly in the realm of enzyme inhibition and potential anti-cancer properties.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes like proliferation and apoptosis.
  • Anti-Cancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, though further studies are required to elucidate the mechanisms involved.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry explored the inhibitory effects of various malonate derivatives on key metabolic enzymes. This compound was among the compounds tested and showed promising results in inhibiting enzyme activity related to cancer metabolism .
  • Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. The IC50 value was determined to be approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations .

Research Findings

A comprehensive analysis of the available literature reveals various findings regarding the biological activity of this compound:

  • Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells.
  • Pharmacokinetics : Studies indicate that the compound is rapidly absorbed when administered and exhibits a moderate half-life, suggesting potential for therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate?

Methodological Answer: The compound is synthesized via alkylation or condensation reactions. A typical approach involves reacting a pre-functionalized phenyl precursor (e.g., 4-(2,2-dicarboethoxypropyl)phenyl bromide) with diethyl 2-methylmalonate under basic conditions. Sodium ethoxide or NaH in anhydrous DMF is often used to deprotonate the active methylene group, enabling nucleophilic substitution. For example, analogous procedures for fluorinated malonates highlight the use of NaH in DMF at reflux (5–6 hours) to achieve high yields . Purification involves extraction with ether, drying over Na₂SO₄, and chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify ester groups, aromatic protons, and methyl/methylene environments. For instance, diethyl malonate derivatives show characteristic triplet signals for ester CH₂ groups at δ ~4.2 ppm (¹H) and carbonyl carbons at δ ~167 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. NIST databases provide reference spectra for malonate esters .
  • IR Spectroscopy : Strong C=O stretches (~1740 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹) are diagnostic .

Q. What are the key reactivity patterns observed in this compound under basic or acidic conditions?

Methodological Answer:

  • Base-Mediated Reactions : The active methylene group (adjacent to two ester groups) undergoes nucleophilic substitution or condensation. For example, in Knoevenagel reactions, it forms α,β-unsaturated esters .
  • Acid Hydrolysis : Ester groups are hydrolyzed to carboxylic acids under reflux with aqueous HCl or H₂SO₄. However, steric hindrance from the dicarboethoxypropyl group may slow hydrolysis, requiring extended reaction times .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?

Methodological Answer: Discrepancies in yields often arise from steric effects or competing side reactions. Strategies include:

  • Optimizing Base and Solvent : Switching from NaH/DMF to K₂CO₃/THF may reduce side reactions (e.g., over-alkylation) .
  • Monitoring Reaction Progress : Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction time .
  • Analog Studies : Compare with dimethyl malonate analogs (CASRN 108-59-8), where EPA reports validated yields via controlled stoichiometry and purification .

Q. What strategies optimize regioselectivity in nucleophilic substitution reactions involving this compound?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Electron-Withdrawing Groups (EWGs) : The dicarboethoxypropyl substituent deactivates the phenyl ring, directing nucleophiles to less hindered positions. Computational modeling (DFT) predicts charge distribution to guide synthetic design .
  • Catalytic Systems : Pd-catalyzed cross-coupling with aryl halides improves selectivity. For example, Suzuki-Miyaura reactions with Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C) minimize byproducts .

Q. What are the mechanistic insights into its participation in cyclocondensation reactions?

Methodological Answer: Cyclocondensation with amines or hydrazines proceeds via enolate intermediates. For example:

  • Formation of Pyridine Derivatives : Reaction with 2-cyanopyridinium salts involves nucleophilic attack by the malonate enolate, followed by elimination of HCN. Kinetic studies show rate-determining steps depend on solvent polarity .
  • Intramolecular Cyclization : Under sonication, malonate esters form bicyclic products via radical intermediates, differing from thermal pathways .

Q. How does steric hindrance from the dicarboethoxypropyl group affect its reactivity in cross-coupling reactions?

Methodological Answer: Steric hindrance reduces reactivity in bulky environments:

  • Buchwald-Hartwig Amination : Larger ligands (e.g., XPhos) enhance catalytic efficiency by accommodating steric bulk .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states better than toluene, improving yields by 15–20% .
  • Temperature Control : Lower temperatures (0–25°C) mitigate steric clashes in Pd-catalyzed reactions .

Data Contradiction Analysis

Q. Why do hydrolysis rates vary significantly across structurally similar malonate esters?

Methodological Answer: Hydrolysis kinetics depend on:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) accelerate hydrolysis by polarizing the ester carbonyl. Conversely, bulky groups (e.g., dicarboethoxypropyl) slow hydrolysis due to steric shielding .
  • Reaction Medium : Biphasic systems (water/Et₂O) improve yields for hydrophobic esters, while aqueous NaOH promotes saponification .
  • Counterion Effects : LiOH vs. NaOH: Li⁺ coordinates ester oxygens, increasing electrophilicity and hydrolysis rate .

Experimental Design Considerations

Q. How should researchers design toxicity studies for this compound?

Methodological Answer: Follow EPA guidelines for malonate esters:

  • Acute Toxicity : Use OECD Test Guideline 423 (oral dose in rats) with read-across data from dimethyl malonate (CASRN 108-59-8) .
  • Developmental Toxicity : Zebrafish embryo assays (FET) at 1–10 µM concentrations monitor teratogenicity .
  • Ecotoxicology : Algal growth inhibition tests (OECD 201) assess environmental impact .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
Reactant of Route 2
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate

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